Ethyl 2-(2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of Ethyl 2-(2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate involves multiple steps. One common method includes the cyanoacetylation of amines, which is a versatile and economical approach. This method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Industrial production methods often involve solvent-free reactions or the use of catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
Ethyl 2-(2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a functional group in the compound.
Cyclization: The compound can undergo intramolecular cyclization to form bicyclic derivatives.
Scientific Research Applications
Ethyl 2-(2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Ethyl 2-(2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Known for its antimicrobial and anti-inflammatory properties.
2-amino-3-ethoxycarbonyl-4-(4′-methoxyphenyl)-4H-pyrano-[3,2-c]-chromene-6-methyl-5-one: Used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in different fields of research and industry.
Properties
CAS No. |
332053-33-5 |
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Molecular Formula |
C30H27N3O3S2 |
Molecular Weight |
541.7g/mol |
IUPAC Name |
ethyl 2-[[2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C30H27N3O3S2/c1-5-36-30(35)27-19(3)20(4)38-29(27)33-26(34)17-37-28-24(16-31)23(21-9-7-6-8-10-21)15-25(32-28)22-13-11-18(2)12-14-22/h6-15H,5,17H2,1-4H3,(H,33,34) |
InChI Key |
XUCJMCKPCUELQF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)C)C4=CC=CC=C4)C#N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)C)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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